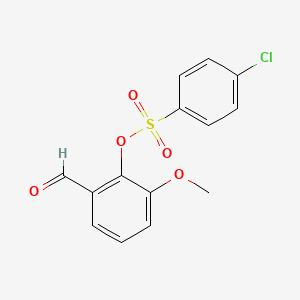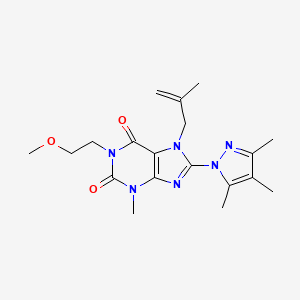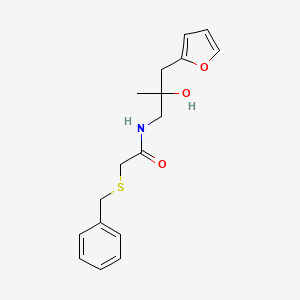
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO2S . It is a product for proteomics research .
Synthesis Analysis
While specific synthesis methods for “2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” were not found, there are general methods for synthesizing similar compounds. For instance, trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the cyclization reaction of various o-phenylenediamines with hexafluoroacetylacetone in the presence of Cu2O as the catalyst .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving trifluoromethyl groups . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .Aplicaciones Científicas De Investigación
Novel Sulfonated Thin-Film Composite Membranes
A study by Liu et al. (2012) developed novel sulfonated aromatic diamine monomers, including derivatives related to "2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile", for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, suggesting their utility in the treatment of dye solutions and potential applications in water purification technologies (Liu et al., 2012).
Heat-Activated Persulfate Oxidation for Groundwater Remediation
Park et al. (2016) investigated the heat-activated persulfate oxidation of perfluoroalkyl substances, including the use of sulfonate and similar compounds, under conditions suitable for in-situ groundwater remediation. The study indicates the potential of using related chemical processes for environmental remediation, particularly in the removal of persistent organic pollutants from groundwater (Park et al., 2016).
Photochromic Ruthenium Sulfoxide Complexes
McClure et al. (2010) synthesized a series of photochromic ruthenium sulfoxide complexes that include sulfonyl and trifluoromethyl substituents. These complexes exhibit phototriggered isomerization with potential applications in the development of photoresponsive materials, which could be useful in optical data storage and molecular switches (McClure et al., 2010).
Benzylic C(sp3)-H Bond Sulfonylation
Gong et al. (2018) developed a methodology for the sulfonylation of the benzylic C-H bond through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite. This study highlights the synthetic utility of sulfonylation reactions in organic chemistry and the potential for the creation of novel compounds with various applications (Gong et al., 2018).
Synthesis and Anti-HIV Activity of New Derivatives
Syed et al. (2011) synthesized a series of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, including compounds with sulfonylamino groups. While the focus was on exploring anti-HIV activity, the research also indicates broader applications of sulfonyl derivatives in medicinal chemistry (Syed et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for “2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is not mentioned, the trifluoromethylation reaction generally proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Direcciones Futuras
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that the study and application of “2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” and similar compounds could have significant future implications in these fields.
Propiedades
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHTNWNGBLUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2726921.png)
![3-(3,5-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726922.png)
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2726923.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726925.png)

![4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2726928.png)





![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide](/img/structure/B2726940.png)
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)
